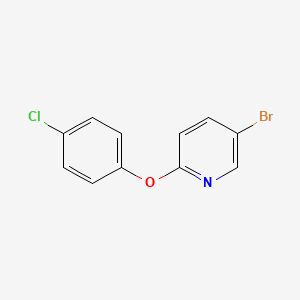
5-Bromo-2-(4-chlorophenoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(4-chlorophenoxy)pyridine is a chemical compound with the molecular formula C11H7BrClNO. It has a molecular weight of 284.54 . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyridine derivatives like 5-Bromo-2-(4-chlorophenoxy)pyridine is an important area of organic chemistry. Various researchers have focused on preparing this functional scaffold and finding new and improved applications . For instance, one method involves the bromination of 1,3-bis-electrophilic substrate . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(4-chlorophenoxy)pyridine consists of a pyridine ring substituted with a bromo group at the 5th position and a chlorophenoxy group at the 2nd position .Physical And Chemical Properties Analysis
5-Bromo-2-(4-chlorophenoxy)pyridine is a liquid with a melting point of 40-42 °C . It has a molecular weight of 284.54 and a monoisotopic mass of 282.939941 Da .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Electronic Properties
5-Bromo-2-(4-chlorophenoxy)pyridine is used in the synthesis of various chemical compounds. For instance, it is utilized in a Pd-catalyzed Suzuki cross-coupling reaction to create derivatives with notable electronic and non-linear optical (NLO) properties. This process is crucial in understanding the reactivity and electronic properties of these compounds (Nazeer et al., 2020).
2. Novel Synthesis Methods
Innovative methods for synthesizing pyridine-containing liquid crystalline compounds have been developed using 5-Bromo-2-(4-chlorophenoxy)pyridine. These methods involve reacting 4-alkylphenylmagnesium bromide with 3-substituted N-ethoxycarbonylpyridinium chloride, resulting in compounds with high α-regioselectivity on the pyridine ring (Chia et al., 2001).
3. Corrosion Inhibition
Derivatives of 5-Bromo-2-(4-chlorophenoxy)pyridine, such as 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, have been studied for their inhibitory performance against mild steel corrosion. These studies involve weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy, and more, demonstrating high inhibition performance (Saady et al., 2021).
4. Spectroscopic and Biological Studies
Spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, has been performed on 5-Bromo-2-(trifluoromethyl)pyridine. These studies involve examining non-linear optical properties, HOMO-LUMO energies, and antimicrobial activities, providing insight into the structural and functional aspects of these molecules (Vural & Kara, 2017).
5. Quantum Mechanical Investigations
5-Bromo-2-(4-chlorophenoxy)pyridine derivatives have been synthesized and studied using density functional theory (DFT) methods. These studies provide insights into the molecular orbitals, reactivity indices, and potential applications as chiral dopants for liquid crystals. Biological activities of these derivatives, such as anti-thrombolytic and biofilm inhibition activities, have also been investigated (Ahmad et al., 2017).
Safety and Hazards
5-Bromo-2-(4-chlorophenoxy)pyridine is considered hazardous. It can cause severe skin burns and eye damage. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5-bromo-2-(4-chlorophenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZWAZIZGZLNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-chlorophenoxy)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2863049.png)
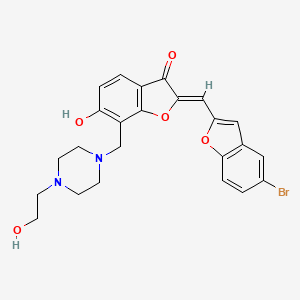
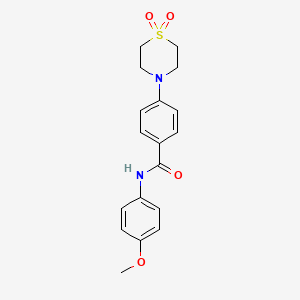
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2863054.png)
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2863055.png)
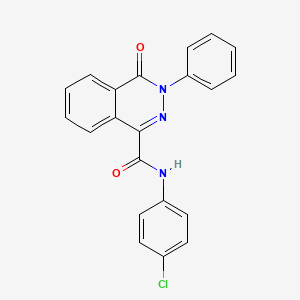

![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2863059.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2863062.png)
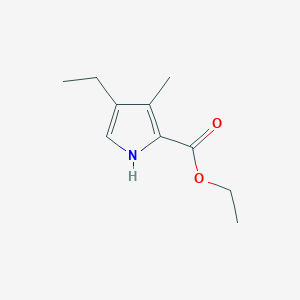
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2863067.png)
![2-[(4E)-4-benzylidene-1-(4-fluorophenyl)-5-oxoimidazol-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2863068.png)

